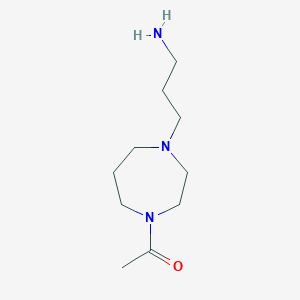![molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS No. 1153197-28-4](/img/structure/B1386261.png)
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline
Übersicht
Beschreibung
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .Chemical Reactions Analysis
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include the core structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, have been reported to possess significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral capabilities.
Anti-inflammatory Properties
The indole nucleus is known to be present in many synthetic drug molecules that exhibit anti-inflammatory effects. By extension, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could be explored for its potential use in treating inflammatory conditions .
Anticancer Applications
Compounds with an indole scaffold have been found to bind with high affinity to multiple receptors, which is beneficial in the development of anticancer agents. Research into the modification of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could lead to new therapeutic options for cancer treatment .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial activity. This opens up the possibility for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline to be used in the development of new antimicrobial drugs that could combat a variety of bacterial infections .
Antidiabetic Potential
The biological activity of indole derivatives extends to antidiabetic effects. Therefore, there is a potential for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline to be used in the synthesis of drugs aimed at managing diabetes .
Antimalarial Activity
Indole-based compounds have been utilized in the treatment of malaria. The structural features of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could be optimized to enhance its efficacy as an antimalarial agent .
Anticholinesterase Activity
Indole derivatives have shown promise in anticholinesterase activity, which is crucial in treating diseases like Alzheimer’s. Research into the applications of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could contribute to the development of treatments for neurodegenerative disorders .
Antioxidant Properties
The antioxidant capacity of indole derivatives is noteworthy. Synthesis of compounds from 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could lead to the development of antioxidants that help in protecting cells from oxidative stress .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .
Mode of Action
In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Eigenschaften
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNKPRVIIMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



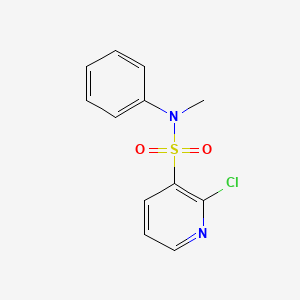
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
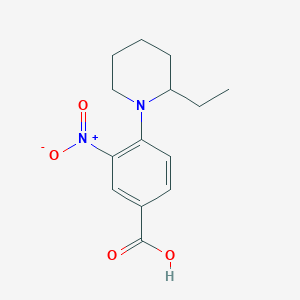

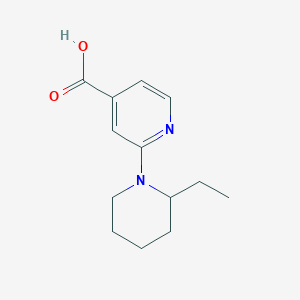
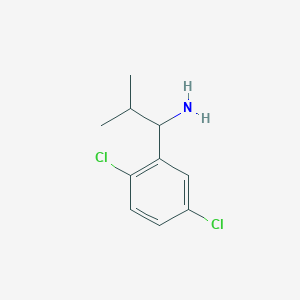
![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)
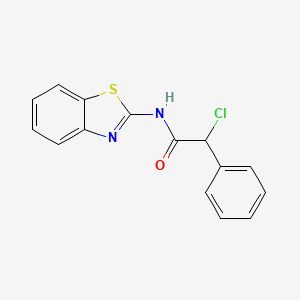
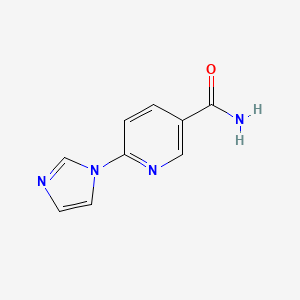
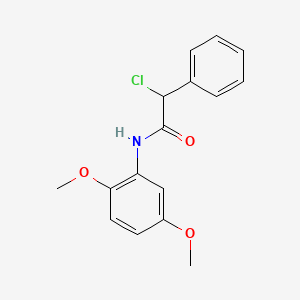
![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
